molecular formula C28H29N5O2S B11489380 5-{4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline

5-{4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline

Cat. No.: B11489380
M. Wt: 499.6 g/mol
InChI Key: AYXMOBWJGKLLRH-UHFFFAOYSA-N
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Description

The compound 5-{4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline is a complex organic molecule that features a combination of aromatic, thiazole, piperazine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Piperazine Ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Final Coupling: The nitro-thiazole-piperazine intermediate is coupled with 2-phenylethylamine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the nitration step and high-throughput screening for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the nitro group.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and nitro groups.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-{4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole and piperazine rings can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)piperazin-1-yl derivatives
  • 1,2,4-triazole derivatives
  • Phenylthiazole derivatives

Uniqueness

The uniqueness of 5-{4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H29N5O2S

Molecular Weight

499.6 g/mol

IUPAC Name

5-[4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-2-nitro-N-(2-phenylethyl)aniline

InChI

InChI=1S/C28H29N5O2S/c1-21-6-5-9-23(18-21)26-20-36-28(30-26)32-16-14-31(15-17-32)24-10-11-27(33(34)35)25(19-24)29-13-12-22-7-3-2-4-8-22/h2-11,18-20,29H,12-17H2,1H3

InChI Key

AYXMOBWJGKLLRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=N2)N3CCN(CC3)C4=CC(=C(C=C4)[N+](=O)[O-])NCCC5=CC=CC=C5

Origin of Product

United States

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